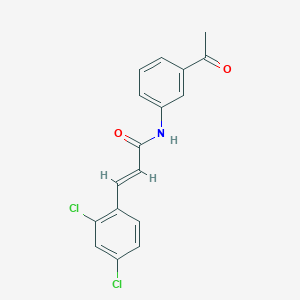![molecular formula C13H14N4OS B5814756 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-2-pyridinylacetamide](/img/structure/B5814756.png)
2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-2-pyridinylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-2-pyridinylacetamide, also known as PD 98059, is a small molecule inhibitor that has been widely used in scientific research. It is a potent and selective inhibitor of mitogen-activated protein kinase (MAPK) kinase, which is involved in various cellular processes, including cell growth, differentiation, and apoptosis.
Mechanism of Action
2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-2-pyridinylacetamide 98059 is a selective inhibitor of MAPK kinase, which is an upstream activator of MAPK. MAPK signaling pathways are activated by various extracellular stimuli, including growth factors, cytokines, and stress signals. Once activated, MAPK signaling pathways regulate various cellular processes by phosphorylating downstream substrates, including transcription factors, cytoskeletal proteins, and enzymes. This compound 98059 inhibits the activation of MAPK signaling pathways by blocking the phosphorylation of MAPK kinase, which prevents the activation of downstream substrates.
Biochemical and Physiological Effects:
This compound 98059 has been shown to have various biochemical and physiological effects in different cell types. In cancer cells, this compound 98059 inhibits cell growth and induces apoptosis by blocking the activation of MAPK signaling pathways. In neurons, this compound 98059 has been shown to inhibit synaptic plasticity and impair learning and memory. In immune cells, this compound 98059 has been shown to inhibit the production of inflammatory cytokines and chemokines.
Advantages and Limitations for Lab Experiments
2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-2-pyridinylacetamide 98059 has several advantages for lab experiments. It is a potent and selective inhibitor of MAPK kinase, which allows for specific inhibition of MAPK signaling pathways. This compound 98059 is also cell-permeable, which allows for easy delivery to cells in culture or in vivo. However, this compound 98059 has some limitations for lab experiments. It has a relatively short half-life in cells, which requires frequent dosing to maintain inhibition of MAPK signaling. This compound 98059 can also have off-target effects on other kinases, which can complicate data interpretation.
Future Directions
2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-2-pyridinylacetamide 98059 has been extensively used in scientific research, but there are still many future directions for its use. One area of future research is to investigate the role of MAPK signaling pathways in different diseases and disorders, including cancer, neurodegenerative diseases, and autoimmune disorders. Another area of future research is to develop more potent and selective inhibitors of MAPK signaling pathways, which can overcome the limitations of this compound 98059. Finally, future research can focus on developing new delivery methods for this compound 98059, which can improve its bioavailability and pharmacokinetics in vivo.
Synthesis Methods
2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-2-pyridinylacetamide 98059 can be synthesized through a multi-step process starting from 2-chloro-N-(2-pyridyl)acetamide and 4,6-dimethyl-2-thiopyrimidine. The first step involves the reaction of 2-chloro-N-(2-pyridyl)acetamide with sodium hydride and dimethylformamide to form the corresponding pyridinylacetamide intermediate. The second step involves the reaction of the pyridinylacetamide intermediate with 4,6-dimethyl-2-thiopyrimidine and potassium carbonate in dimethylformamide to form this compound 98059.
Scientific Research Applications
2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-2-pyridinylacetamide 98059 has been widely used in scientific research to study the role of MAPK signaling pathways in various cellular processes. It has been used to investigate the regulation of cell growth, differentiation, and apoptosis in cancer cells. This compound 98059 has also been used to study the effects of MAPK signaling on neuronal development and synaptic plasticity. In addition, this compound 98059 has been used to investigate the role of MAPK signaling in inflammation and immune responses.
properties
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-pyridin-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4OS/c1-9-7-10(2)16-13(15-9)19-8-12(18)17-11-5-3-4-6-14-11/h3-7H,8H2,1-2H3,(H,14,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQYKGNLTVCHDGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)NC2=CC=CC=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

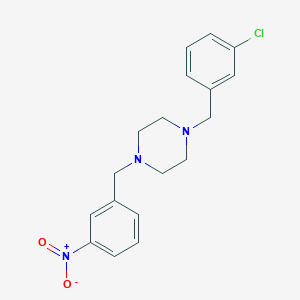
![2-{[2-(2-furoylamino)benzoyl]amino}benzoic acid](/img/structure/B5814697.png)
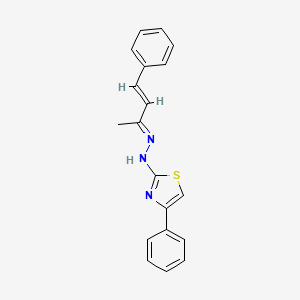
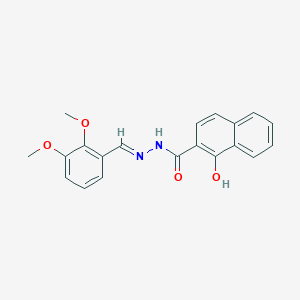
![N-(2-{2-[1-(3-iodophenyl)ethylidene]hydrazino}-1-methyl-2-oxoethyl)-N-(4-methoxyphenyl)methanesulfonamide](/img/structure/B5814712.png)
![N-{2-[2-(2,6-dichlorobenzylidene)hydrazino]-1-methyl-2-oxoethyl}-N-(4-methoxyphenyl)methanesulfonamide](/img/structure/B5814719.png)
![1-[(4-chloro-3-methylphenoxy)acetyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5814723.png)
![2-amino-4-(2-furyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B5814730.png)
![N-ethyl-2-fluoro-N-[(2-hydroxy-3-quinolinyl)methyl]benzamide](/img/structure/B5814740.png)
![methyl 1-[2-(1-cyclohexen-1-yl)ethyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5814749.png)
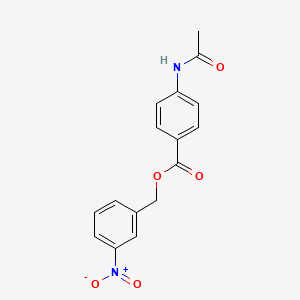
![ethyl 2-cyano-3-[3-(5-methyl-2-furyl)-1-phenyl-1H-pyrazol-4-yl]acrylate](/img/structure/B5814763.png)
